7,9-Dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide 7,9-Dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide Aerothionin has antineoplastic activity; isolated from a Red Sea sponge of the Suberea genus.
Brand Name: Vulcanchem
CAS No.: 28714-26-3
VCID: VC0517360
InChI: InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)
SMILES: COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br
Molecular Formula: C24H26Br4N4O8
Molecular Weight: 818.1 g/mol

7,9-Dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

CAS No.: 28714-26-3

Inhibitors

VCID: VC0517360

Molecular Formula: C24H26Br4N4O8

Molecular Weight: 818.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

7,9-Dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide - 28714-26-3

CAS No. 28714-26-3
Product Name 7,9-Dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Molecular Formula C24H26Br4N4O8
Molecular Weight 818.1 g/mol
IUPAC Name 7,9-dibromo-N-[4-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Standard InChI InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)
Standard InChIKey BJWQSQOWGBUSFC-UHFFFAOYSA-N
SMILES COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br
Canonical SMILES COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br
Appearance Solid powder
Description Aerothionin has antineoplastic activity; isolated from a Red Sea sponge of the Suberea genus.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aerothionin;
Reference 1: Nicacio KJ, Ióca LP, Fróes AM, Leomil L, Appolinario LR, Thompson CC, Thompson FL, Ferreira AG, Williams DE, Andersen RJ, Eustaquio AS, Berlinck RG. Cultures of the Marine Bacterium Pseudovibrio denitrificans Ab134 Produce Bromotyrosine-Derived Alkaloids Previously Only Isolated from Marine Sponges. J Nat Prod. 2017 Feb 24;80(2):235-240. doi: 10.1021/acs.jnatprod.6b00838. Epub 2017 Feb 13. PubMed PMID: 28191971.
2: Niemann H, Marmann A, Lin W, Proksch P. Sponge derived bromotyrosines: structural diversity through natural combinatorial chemistry. Nat Prod Commun. 2015 Jan;10(1):219-31. Review. PubMed PMID: 25920247.
3: Shaala LA, Youssef DT, Badr JM, Sulaiman M, Khedr A. Bioactive secondary metabolites from the Red Sea marine Verongid sponge Suberea species. Mar Drugs. 2015 Mar 24;13(4):1621-31. doi: 10.3390/md13041621. PubMed PMID: 25812033; PubMed Central PMCID: PMC4413177.
4: Gallimore WA. Bioactive brominated metabolites from the natural habitat and tank-maintained cuttings of the Jamaican sponge Aplysina fistularis. Chem Biodivers. 2013 Jun;10(6):1055-60. doi: 10.1002/cbdv.201200206. PubMed PMID: 23776020.
5: Shaala LA, Youssef DT, Sulaiman M, Behery FA, Foudah AI, Sayed KA. Subereamolline A as a potent breast cancer migration, invasion and proliferation inhibitor and bioactive dibrominated alkaloids from the Red Sea sponge Pseudoceratina arabica. Mar Drugs. 2012 Nov 8;10(11):2492-508. doi: 10.3390/md10112492. PubMed PMID: 23203273; PubMed Central PMCID: PMC3509531.
6: Kalaitzis JA, Davis RA, Quinn RJ. Unequivocal 13C NMR assignment of cyclohexadienyl rings in bromotyrosine-derived metabolites from marine sponges. Magn Reson Chem. 2012 Nov;50(11):749-54. doi: 10.1002/mrc.3868. Epub 2012 Sep 10. PubMed PMID: 22961686.
7: Gochfeld DJ, Kamel HN, Olson JB, Thacker RW. Trade-offs in defensive metabolite production but not ecological function in healthy and diseased sponges. J Chem Ecol. 2012 May;38(5):451-62. doi: 10.1007/s10886-012-0099-5. Epub 2012 Apr 4. PubMed PMID: 22476960.
8: Deng P, Liao XJ, Xu SH. [Isolation and identification of brominated alkaloids from the sponge Ircinia sp]. Zhong Yao Cai. 2011 May;34(5):709-11. Chinese. PubMed PMID: 21954555.
9: Shaala LA, Bamane FH, Badr JM, Youssef DT. Brominated arginine-derived alkaloids from the red sea sponge Suberea mollis. J Nat Prod. 2011 Jun 24;74(6):1517-20. doi: 10.1021/np200120d. Epub 2011 May 4. PubMed PMID: 21542602.
10: Putz A, Kloeppel A, Pfannkuchen M, Brümmer F, Proksch P. Depth-related alkaloid variation in Mediterranean Aplysina sponges. Z Naturforsch C. 2009 Mar-Apr;64(3-4):279-87. PubMed PMID: 19526725.
11: Kalaitzis JA, Leone Pde A, Hooper JN, Quinn RJ. Ianthesine E, a new bromotyrosine-derived metabolite from the Great Barrier Reef sponge Pseudoceratina sp. Nat Prod Res. 2008;22(14):1257-63. doi: 10.1080/14786410701763411. PubMed PMID: 18932089.
12: Abou-Shoer MI, Shaala LA, Youssef DT, Badr JM, Habib AA. Bioactive brominated metabolites from the red sea sponge Suberea mollis. J Nat Prod. 2008 Aug;71(8):1464-7. doi: 10.1021/np800142n. Epub 2008 Jul 26. PubMed PMID: 18656986.
13: Shao N, Yao G, Chang LC. Bioactive constituents from the marine crinoid Himerometra magnipinna. J Nat Prod. 2007 May;70(5):869-71. Epub 2007 Apr 12. PubMed PMID: 17428090.
14: Thoms C, Ebel R, Proksch P. Sequestration and possible role of dietary alkaloids in the sponge-feeding mollusk Tylodina perversa. Prog Mol Subcell Biol. 2006;43:261-75. Review. PubMed PMID: 17153347.
15: Thoms C, Wolff M, Padmakumar K, Ebel R, Proksch P. Chemical defense of Mediterranean sponges Aplysina cavernicola and Aplysina aerophoba. Z Naturforsch C. 2004 Jan-Feb;59(1-2):113-22. PubMed PMID: 15018063.
16: Thoms C, Ebel R, Hentschel U, Proksch P. Sequestration of dietary alkaloids by the spongivorous marine mollusc Tylodina perversa. Z Naturforsch C. 2003 May-Jun;58(5-6):426-32. PubMed PMID: 12872940.
17: Boehlow TR, Harburn JJ, Spilling CD. Approaches to the synthesis of some tyrosine-derived marine sponge metabolites: synthesis of verongamine and purealidin N. J Org Chem. 2001 May 4;66(9):3111-8. PubMed PMID: 11325276.
18: Encarnación RD, Sandoval E, Malmstrøm J, Christophersen C. Calafianin, a bromotyrosine derivative from the marine sponge Aplysina gerardogreeni. J Nat Prod. 2000 Jun;63(6):874-5. PubMed PMID: 10869226.
19: Compagnone RS, Avila R, Suárez AI, Abrams OV, Rangel HR, Arvelo F, Piña IC, Merentes E. 11-Deoxyfistularin-3, a new cytotoxic metabolite from the caribbean sponge Aplysina fistularis insularis. J Nat Prod. 1999 Oct;62(10):1443-4. PubMed PMID: 10543914.
20: Debitus C, Guella G, Mancini I I, Waikedre J, Guemas JP, Nicolas JL, Pietra F. Quinolones from a bacterium and tyrosine metabolites from its host sponge, Suberea creba from the Coral Sea. J Mar Biotechnol. 1998 Aug;6(3):136-41. PubMed PMID: 9701634.
PubChem Compound 301120
Last Modified Nov 11 2021
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